Picrasine B
Description
Picrasine B (C₂₀H₂₆O₆), also known as simikalactone B or norquassine, is a quassinoid compound primarily isolated from the medicinal plants Quassia amara and Picrasma excelsa . First synthesized and characterized by Robertson et al. in the mid-20th century, its structure remained ambiguous until the advent of nuclear magnetic resonance (NMR) spectroscopy in the 1960s, which resolved its stereochemistry and lactone framework . Quassinoids like this compound are renowned for their bitter taste and diverse bioactivities, including cytotoxic, anti-inflammatory, and antiparasitic properties. Historically, crude extracts containing this compound and related compounds have been used in traditional medicine, such as the Surinamese tonic Kwasi bita beker for its stimulant effects .
Properties
IUPAC Name |
4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-9-6-13(22)19(25)21(4)11(9)7-14-20(3)12(8-15(23)27-14)10(2)17(26-5)16(24)18(20)21/h9,11-14,18,22H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESOKLRVLMVNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Picrasin B is typically extracted from the plant Picrasma quassioides using solvent extraction methods. The extraction process involves using solvents such as ethanol or methanol to isolate the compound from the plant material. Ultrasonic extraction methods have also been employed to enhance the yield and efficiency of the extraction process .
Industrial Production Methods
Industrial production of Picrasin B primarily relies on large-scale extraction from Picrasma quassioides. The process involves harvesting the plant material, drying it, and then subjecting it to solvent extraction. The extracted compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity product .
Chemical Reactions Analysis
Hydrolysis Reactions
Picrasine B undergoes hydrolysis, particularly at ester bonds, in aqueous environments. This reaction is pH-dependent and results in the cleavage of ester linkages, forming carboxylic acids and alcohols.
Key Features:
-
Conditions: Accelerated under acidic or alkaline conditions.
-
Biological Relevance: Hydrolysis may modulate bioavailability, influencing its pharmacological effects.
Oxidation-Reduction Reactions
The polyphenolic structure of this compound facilitates redox activity, enabling electron transfer processes.
Mechanistic Insight:
-
Oxidation generates semiquinone radicals, contributing to its antioxidant properties .
-
Reduction pathways are critical in mitigating oxidative stress in biological systems .
Esterification and Functionalization
This compound participates in esterification reactions, forming derivatives with modified solubility and activity.
Example Reaction:
-
Application: Enhances lipophilicity for improved membrane permeability.
Cyclization and Intramolecular Rearrangements
The compound’s stereochemistry promotes cyclization under thermal or catalytic conditions, yielding complex heterocyclic products.
Structural Drivers:
-
Multiple chiral centers guide regioselective bond formation.
-
Methoxy groups stabilize transition states during ring closure .
Interaction with Biological Targets
This compound’s reactivity extends to non-covalent interactions with enzymes and receptors:
| Target | Interaction Type | Biological Effect |
|---|---|---|
| Parasitic Enzymes | Competitive inhibition | Antimalarial activity via heme polymerization. |
| Fungal Cell Walls | Disruption of β-glucan synthesis | Antifungal action through membrane destabilization. |
Structural Features Influencing Reactivity
Kinetic and Thermodynamic Considerations
Scientific Research Applications
Chemistry: Picrasin B serves as a valuable compound for studying the structure-activity relationship of quassinoids.
Biology: In biological research, Picrasin B is used to study its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Picrasin B has potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Industry: In the pharmaceutical industry, Picrasin B is used as a lead compound for developing new drugs.
Mechanism of Action
Picrasin B exerts its effects through various molecular targets and pathways. It has been shown to interact with key signaling pathways involved in cell proliferation and apoptosis, including the B-cell lymphoma-2 (BCL-2) family of proteins, mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathways. By modulating these pathways, Picrasin B induces cell death in cancer cells and inhibits inflammatory responses .
Comparison with Similar Compounds
Key Differences:
Structural Complexity: Quassin and neoquassin retain a fuller triterpenoid skeleton, whereas this compound is a nor-derivative with a degraded backbone, lacking the C-4 methyl group .
Stereochemistry : Neoquassin is the C-15 epimer of quassin, while this compound’s Δ¹⁵ double bond eliminates this stereochemical variability .
Bioactivity : Quassin exhibits stronger bitterness and historical medicinal use, whereas this compound’s synthetic accessibility has made it a focus for structural-activity relationship (SAR) studies .
Table 2: Pharmacological Comparison of this compound and Related Quassinoids
| Activity | This compound | Quassin | Neoquassin |
|---|---|---|---|
| Cytotoxicity | Moderate (IC₅₀: 10–50 μM) | High (IC₅₀: 1–10 μM) | Low (IC₅₀: >50 μM) |
| Anti-Inflammatory | Strong NF-κB inhibition | Moderate COX-2 suppression | Weak activity |
| Antimalarial | Not reported | Active against P. falciparum | Synergistic with quassin |
| Traditional Use | Limited | Kwasi bita beker tonic | None documented |
Mechanistic Insights:
- Quassin : Demonstrates potent cytotoxicity due to its intact lactone ring and hydroxyl groups, which enhance membrane permeability and target binding .
- This compound : Its degraded structure reduces cytotoxicity but improves solubility, making it a candidate for anti-inflammatory drug development .
- Neoquassin : Lacks significant standalone activity but may potentiate quassin’s effects in crude extracts .
Key Milestones:
Isolation and Purification : Early 20th-century studies by Winckler and Robertson identified quassin and neoquassin as major components of Quassia amara extracts. This compound was later synthesized as a degradation product of quassin .
Structural Elucidation : NMR spectroscopy in the 1960s confirmed this compound’s Δ¹⁵ double bond and lactone configuration, distinguishing it from its precursors .
Synthetic Routes: Robertson’s synthesis of this compound via nor-seco-quassin pathways enabled scaled production for pharmacological testing .
Q & A
Basic: How can I formulate a robust research question for studying Picrasine B's pharmacological mechanisms?
Methodological Answer:
Use the PICOT framework to structure your question:
- P (Population/Problem): Define the biological system or model (e.g., in vitro cancer cell lines, murine models).
- I (Intervention): Specify this compound’s dosage, administration route, and exposure duration.
- C (Comparison): Identify controls (e.g., untreated cells, standard chemotherapeutic agents).
- O (Outcome): Quantify endpoints (e.g., apoptosis rate, IC₅₀ values, protein expression levels).
- T (Time): Determine the study timeline (e.g., 24-hour cytotoxicity assays).
Example: "How does this compound (50 µM, 24h) compared to cisplatin (10 µM) affect apoptosis in HeLa cells, measured via caspase-3 activation?"
References:
Basic: What experimental design principles are critical for evaluating this compound’s bioactivity?
Methodological Answer:
- Hypothesis-Driven Design: Link background literature to testable predictions (e.g., "this compound inhibits NF-κB signaling based on structural analogs").
- Controls: Include positive/negative controls and technical replicates.
- Dose-Response Curves: Use logarithmic concentrations to determine efficacy thresholds.
- Blinding: Minimize bias in data collection/analysis.
- Power Analysis: Calculate sample sizes to ensure statistical validity.
References:
Basic: How should I conduct a literature review to identify gaps in this compound research?
Methodological Answer:
- Databases: Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (anti-inflammatory OR apoptosis)").
- Inclusion/Exclusion Criteria: Filter studies by publication date (e.g., 2015–2025), model systems, and methodological rigor.
- Gap Analysis: Compare findings across studies to highlight inconsistencies (e.g., varying IC₅₀ values in different cell lines).
References:
Basic: What methodologies are suitable for primary data collection on this compound?
Methodological Answer:
- In Vitro: High-throughput screening, flow cytometry, and Western blotting.
- In Vivo: Murine xenograft models with tumor volume measurements and histopathology.
- Analytical Chemistry: HPLC for purity assessment, mass spectrometry for structural confirmation.
- Data Triangulation: Combine quantitative (e.g., enzyme activity assays) and qualitative (e.g., microscopy) data.
References:
Basic: What ethical standards apply to this compound studies involving animal models?
Methodological Answer:
- Institutional Approval: Follow protocols approved by animal ethics committees (e.g., ARRIVE guidelines).
- 3Rs Principle: Replace animal models with in vitro systems where possible, reduce sample sizes, refine procedures to minimize suffering.
- Data Transparency: Report attrition rates and adverse events in publications.
References:
Advanced: How can I resolve contradictions in this compound’s reported bioactivity across studies?
Methodological Answer:
- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., subgroup analysis by cell type).
- Methodological Audit: Compare protocols (e.g., differences in solvent vehicles affecting solubility).
- Replication Studies: Reproduce conflicting experiments under standardized conditions.
- Mechanistic Probes: Use siRNA knockdowns to confirm target specificity.
References:
Advanced: What strategies integrate multi-omics data to elucidate this compound’s mechanisms?
Methodological Answer:
- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics: TMT labeling for quantitative protein profiling.
- Metabolomics: LC-MS to track metabolic pathway alterations.
- Network Pharmacology: Use tools like STRING or Cytoscape to map target-pathway interactions.
References:
Advanced: How can systematic reviews enhance the validation of this compound’s therapeutic potential?
Methodological Answer:
- PRISMA Guidelines: Follow structured reporting for transparency.
- Risk of Bias Assessment: Use tools like ROB2 for clinical trials or SYRCLE for animal studies.
- GRADE Framework: Rate evidence quality based on study design and consistency.
References:
Advanced: What methods validate this compound’s target engagement in complex biological systems?
Methodological Answer:
- SPR (Surface Plasmon Resonance): Measure binding kinetics to purified targets.
- CETSA (Cellular Thermal Shift Assay): Confirm target binding in live cells.
- CRISPR-Cas9 Knockouts: Validate phenotypic rescue in target-deficient models.
References:
Advanced: How do I design stability studies to assess this compound’s degradation under varying conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
